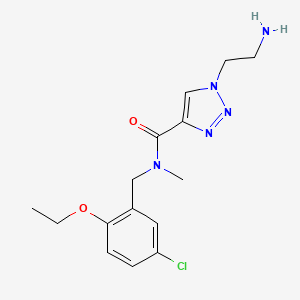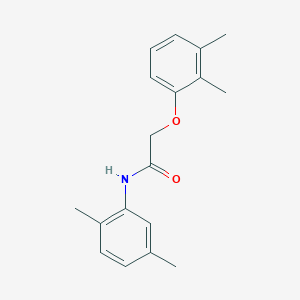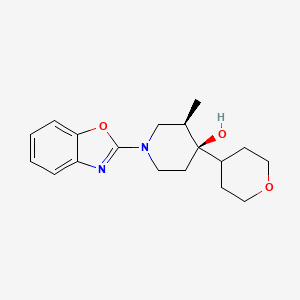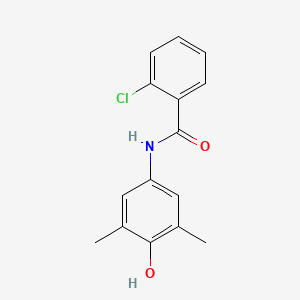
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound A induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. Inflammation is reduced by inhibiting the NF-κB pathway. In metabolic research, this compound A increases insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. In cancer cells, this compound A induces apoptosis and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A increases insulin sensitivity and reduces blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A in lab experiments is its specificity. This compound A has been found to have a high level of specificity for its target enzymes and signaling pathways. This allows researchers to study the effects of inhibiting specific pathways without affecting other pathways. One limitation of using this compound A is its potential toxicity. While this compound A has been found to be relatively non-toxic in vitro, its toxicity in vivo is not fully understood.
Direcciones Futuras
There are several future directions for research on 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A. One area of research is the development of more specific inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the development of more potent anti-inflammatory agents. In metabolic research, future directions include the development of compounds that can increase insulin sensitivity without causing hypoglycemia. Overall, this compound A has the potential to be a valuable tool in various scientific research areas.
Métodos De Síntesis
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,3,3-trifluoropropene with sodium hydride to produce a trifluoromethyl anion. This anion is then reacted with 1-methyl-2-phenoxyethanol to produce a trifluoromethyl ether. The final step involves the reaction of the trifluoromethyl ether with 2,2,3,3-tetrafluoroacetyl chloride to produce this compound A.
Aplicaciones Científicas De Investigación
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A has been studied for its potential applications in various scientific research areas, including cancer research, inflammation research, and metabolic research. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A has been found to increase insulin sensitivity and reduce blood glucose levels.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQWTRVKMIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)
![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5600466.png)
![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5600488.png)

